2-Fluoro-5-hydroxy-3-methoxypyridine
Overview
Description
2-Fluoro-5-hydroxy-3-methoxypyridine is a chemical compound with the molecular formula C6H6FNO2 and a molecular weight of 143.12 . It is also known by its IUPAC name, 6-fluoro-5-methoxy-3-pyridinol .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-hydroxy-3-methoxypyridine is 1S/C6H6FNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Fluoro-5-hydroxy-3-methoxypyridine is stored at temperatures between 2-8°C .Scientific Research Applications
Fluorinated pyridines, which include compounds like 2-Fluoro-5-hydroxy-3-methoxypyridine, are of interest in various fields due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
In the field of medicinal chemistry, fluoropyridines are used as potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
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Organic Synthesis : As an organofluorine, 2-Fluoro-5-hydroxy-3-methoxypyridine is often used in organic chemistry investigations . Organofluorines are known for their reactivity and are used in a variety of chemical reactions .
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Drug Synthesis : Fluorinated pyridines, including 2-Fluoro-5-hydroxy-3-methoxypyridine, are used in medicinal chemistry, potentially as imaging agents for various biological applications .
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Suzuki–Miyaura Coupling : This compound might be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and conductive polymers .
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Organic Synthesis : As an organofluorine, 2-Fluoro-5-hydroxy-3-methoxypyridine is often used in organic chemistry investigations . Organofluorines are known for their reactivity and are used in a variety of chemical reactions .
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Drug Synthesis : Fluorinated pyridines, including 2-Fluoro-5-hydroxy-3-methoxypyridine, are used in medicinal chemistry, potentially as imaging agents for various biological applications .
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Suzuki–Miyaura Coupling : This compound might be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and conductive polymers .
Safety And Hazards
properties
IUPAC Name |
6-fluoro-5-methoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYJICLEHJWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxy-3-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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